2,2-dibromo-1-(3-phenylphenyl)ethanone

Regiochemistry Electronic Effects Steric Hindrance

2,2-Dibromo-1-(3-phenylphenyl)ethanone (CAS 1224739-14-3) is a 2,2-dibromo-1-arylethanone derivative where the aryl group is a 3-substituted biphenyl. This compound class serves as a versatile precursor for synthesizing α-keto esters, α-keto amides, and various heterocycles via oxidative transformations.

Molecular Formula C14H10Br2O
Molecular Weight 354.04 g/mol
Cat. No. B13706440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dibromo-1-(3-phenylphenyl)ethanone
Molecular FormulaC14H10Br2O
Molecular Weight354.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(Br)Br
InChIInChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H
InChIKeyAXPVLYOFHWELOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibromo-1-(3-phenylphenyl)ethanone: A 3-Substituted Biphenyl Synthon for Specialty Intermediates


2,2-Dibromo-1-(3-phenylphenyl)ethanone (CAS 1224739-14-3) is a 2,2-dibromo-1-arylethanone derivative where the aryl group is a 3-substituted biphenyl . This compound class serves as a versatile precursor for synthesizing α-keto esters, α-keto amides, and various heterocycles via oxidative transformations [1]. The presence of a 3-phenyl substituent introduces distinct electronic and steric properties compared to its 4-phenyl isomer or the parent acetophenone derivative, making it a targeted building block for applications requiring altered reactivity or molecular geometry.

Synthetic UtilityPrecursor for α-keto esters, amides, and heterocycles via oxidative transformations
Regiochemical Control3-Phenyl substitution provides distinct electronic and steric profile vs 4-isomer
Building Block RoleTargeted synthon for reactivity- or geometry-driven library synthesis

Why 2,2-Dibromo-1-(3-phenylphenyl)ethanone Cannot Be Replaced by Generic Dibromoacetophenones


Simple 2,2-dibromo-1-arylethanones are not interchangeable due to the profound influence of aryl substituents on reaction kinetics and product selectivity. The 3-phenyl group is both electron-donating and sterically demanding, modulating the electrophilicity of the adjacent carbonyl and the leaving group ability of the dibromomethyl moiety differently than a 4-phenyl, 4-halo, or unsubstituted phenyl group . These differences directly impact yields in key transformations like aerial oxidation to α-keto amides, where electron-rich aryl groups can slow reaction rates or alter chemoselectivity [1]. Ignoring these substituent effects can lead to lower synthetic efficiency, contaminating by-products, and failed downstream applications, necessitating a deliberate selection of a specific derivative.

Regiochemistry Mismatch

4-Phenyl or unsubstituted analogs exhibit different electronic effects, altering carbonyl electrophilicity and reaction kinetics.

Steric Interference

3-Phenyl bulk modulates leaving-group ability and chemoselectivity in oxidative amidation; generic dibromoacetophenones may give lower yields.

Physical Property Shift

Predicted lower melting point and solubility versus 4-isomer can change dissolution behavior and handling requirements.

Quantitative Selectivity and Reactivity Benchmarks for 2,2-Dibromo-1-(3-phenylphenyl)ethanone


3-Phenyl vs. 4-Phenyl Regioisomer: Electronic and Steric Differentiation

The 3-phenyl substituent exerts a distinct electronic influence via resonance and inductive effects compared to the 4-phenyl analog. Based on Hammett σ constants, a 3-phenyl group (σ_m) is electron-donating by resonance but exhibits a different inductive profile than a 4-phenyl group (σ_p). This alters the polarization of the carbonyl group, impacting nucleophilic attack during reactions with amines or alcohols [1]. This is a class-level inference from established physical organic chemistry principles.

3- vs 4-Phenyl Electronic Effect
Class-level inference
σ_m (3-Ph): ≈ -0.06
σ_p (4-Ph): ≈ -0.01
Δσ ≈ -0.05 (more electron-donating at 3-position)
Reported electronic differentiation may reduce carbonyl electrophilicity, impacting nucleophilic attack rates.
Hammett constants from physical organic principles; no direct comparative experiment found.
Regiochemistry Electronic Effects Steric Hindrance Structure-Reactivity

Melting Point Differentiation: Impact on Handling and Formulation

The compound 2,2-dibromo-1-(3-phenylphenyl)ethanone is reported to have a molecular formula of C14H10Br2O and a molecular weight of 354.04 g/mol . While an exact melting point for this specific isomer was not found in primary literature, the closely related 4-phenyl isomer (CAS 28179-30-8) has a reported melting point range of 54-56°C . The lower symmetry of the 3-substituted biphenyl typically results in a lower melting point and improved solubility compared to the 4-substituted isomer, a class-level inference. This property difference is critical for reaction medium selection and work-up procedures.

Melting Point Differentiation
Class-level inference
Predicted lower than 54–56°C (4-isomer reference)
Lower melting point may simplify ambient-temperature dissolution and handling.
Structure-property inference; no direct measurement identified.
Physical Property Melting Point Solid Handling

Synthetic Yield in Oxidative Amidation: Substrate Scope Context

A study on the aerial oxidation of 2,2-dibromo-1-arylethanones to α-keto amides demonstrated that reaction yields vary significantly with the electronic nature of the aryl substituent (e.g., 4-MeO vs. 4-NO2) [1]. The 3-phenyl group, being moderately electron-donating, is predicted to provide yields intermediate between electron-neutral and electron-rich substrates. While the specific 3-phenylphenyl substrate was not tested in this study, its inclusion in a library would be expected to yield the corresponding α-keto amide in the range of 60-85%, consistent with the reported trend. This projection is a class-level inference from the established substrate scope.

Oxidative Amidation Yield
Class-level inference
Projected 60–85%
Reported substrate scope context; moderate electron-donating group expected to give intermediate yield.
Based on literature trends for related aryl substrates; specific validation required.
Oxidative Amidation α-Keto Amides Substrate Scope

Potential for Selective Functionalization via Regiocontrolled Cross-Coupling

The 3-bromophenyl analog of this compound, 2,2-dibromo-1-(3-bromophenyl)ethanone, has been used in palladium-catalyzed cross-coupling reactions . By analogy, the 3-phenylphenyl compound introduces an additional phenyl ring that can participate in further functionalization, such as directed C-H activation, without the need for a pre-installed halogen handle. This provides a divergent synthetic pathway not possible with simple bromophenyl or 4-phenylphenyl analogs, offering a unique advantage for constructing extended aromatic systems.

Diversification Handle
Cross-study comparable
Biphenyl directs C–H activation for late-stage functionalization
3-Bromophenyl analog: relies on aryl bromide cross-coupling
Complementary strategy without pre-installed halogen
Reported diversification pathway context; may enable divergent SAR exploration.
Inference from biphenyl C–H activation literature; requires experimental validation.
Cross-Coupling Biphenyl Synthesis Chemoselectivity

Optimized Application Scenarios for 2,2-Dibromo-1-(3-phenylphenyl)ethanone Based on Proven Differentiation


Synthesis of C3-Substituted Biphenyl α-Keto Amide Libraries for Kinase Inhibitor Programs

In medicinal chemistry, the 3-phenyl substituent presents a steric environment distinct from 4-substituted derivatives, potentially leading to unique binding interactions with shallow hydrophobic pockets. The projected yields in oxidative amidation (60-85%) are acceptable for parallel library synthesis, where structural diversity is prioritized over absolute yield. This synthon allows direct access to 3-biphenyl-α-keto amides, a motif found in several serine/threonine kinase inhibitor scaffolds [1].

Divergent Intermediate for Late-Stage Functionalization via C-H Activation

For programs requiring extended biaryl systems, the 3-phenyl group serves as a directing group for C-H activation, enabling site-selective introduction of functional groups (e.g., halogenation, borylation) at the distal ring. This adds synthetic value beyond simple brominated intermediates, which require pre-functionalization, and aligns with green chemistry principles by minimizing step count .

Process Development for α-Keto Ester Precursor with Improved Solubility

When scaling up oxidative esterification reactions, the anticipated lower melting point and enhanced solubility of the 3-isomer compared to the 4-isomer can facilitate homogeneous reaction conditions at lower temperatures, reducing thermal degradation risk and improving operational safety. This makes it a preferred intermediate for process chemistry groups focused on manufacturing α-keto ester drug conjugates .

Reference Standard for Isomeric Purity in Biphenyl Dibromoketone Supply Chains

Due to the critical impact of regiochemistry on downstream reactivity, procuring the defined 3-isomer is essential for quality control. The compound serves as an authentic reference standard for HPLC method development to detect and quantify the 4-isomer in raw material supplies, ensuring batch-to-batch consistency in regulated pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization research
C3-biphenyl geometry for shallow hydrophobic pocket interactions
Confirm synthetic access to α-keto amide library and binding assay compatibility
Late-stage diversification of biaryl scaffolds
Biphenyl directing group for C–H activation without pre-functionalization
Verify site-selectivity and functional group tolerance in diversification
Process chemistry scale-up of α-keto esters
Predicted lower melting point and improved solubility vs 4-isomer
Validate dissolution and reaction homogeneity at process-relevant temperatures
Quality control of biphenyl dibromoketone intermediates
Defined 3-isomer as authentic reference for HPLC method development
Quantify 4-isomer impurity in raw material supplies for batch consistency
Quote Request

Request a Quote for 2,2-dibromo-1-(3-phenylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.